1,3-Bis(4-methoxyphenoxy)benzene
Overview
Description
1,3-Bis(4-methoxyphenoxy)benzene is a chemical compound with the molecular formula C20H18O4 . It appears as a white to light yellow powder or crystal . The compound has a molecular weight of 322.36 .
Synthesis Analysis
The synthesis of this compound involves reacting 4-methoxyphenylmagnesium bromide with isophthalaldehyde in diethyl ether . This reaction yields dimethoxybenzene dicarbinol intermediate in excellent yields .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methoxyphenoxy groups attached at the 1 and 3 positions .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 83.0 to 86.0 degrees Celsius . The compound is slightly soluble in methanol .Scientific Research Applications
Optimized Equilibrium Structure and Vibrational Spectra : A study focused on 1,4-bis[(p-methoxyphenoxy) carbonyl] (a compound similar to 1,3-Bis(4-methoxyphenoxy)benzene) using density functional theory to obtain optimized equilibrium structures, vibrational spectra, and electronic spectra. This research may offer insights applicable to this compound in terms of structural and spectral analysis (Jing‐Dan Hu et al., 2008).
Cationic Polymerizations : The paper discusses 1,4-Bis(1-methoxy-1-methylethyl)benzene, related structurally to this compound, as a novel initiator/transfer agent for cationic polymerizations. This may provide relevant context for understanding how this compound could be used in similar polymerization processes (T. Dittmer et al., 1992).
Synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins : A study describes using a palladium(0) complex to catalyze reactions involving compounds similar to this compound for synthesizing various substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins (M. Massacret et al., 1999).
Photoluminescent Properties : A study synthesized 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are structurally related to this compound, and investigated their highly photoluminescent properties. This could suggest similar potential applications for this compound in areas requiring luminescent materials (Christian T. Lowe & C. Weder, 2002).
Safety and Hazards
properties
IUPAC Name |
1,3-bis(4-methoxyphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-21-15-6-10-17(11-7-15)23-19-4-3-5-20(14-19)24-18-12-8-16(22-2)9-13-18/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYVNCRQIHDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348025 | |
Record name | 1,3-Bis(4-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13118-91-7 | |
Record name | 1,3-Bis(4-methoxyphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.